molecular formula C₁₆H₁₈N₂O₂ B128862 9,10-Dihydrolysergic acid CAS No. 5878-43-3

9,10-Dihydrolysergic acid

Cat. No.: B128862
CAS No.: 5878-43-3
M. Wt: 270.33 g/mol
InChI Key: ORBSYPFBZQJNJE-MPKXVKKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydrolysergic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₈N₂O₂ and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 9,10-Dihydrolysergic acid, derived from lysergol, exhibits significant potential in chemical synthesis processes. Rohilla (2018) described a method to synthesize this compound, focusing on the reduction of the Δ 9,10 double bond in lysergol and subsequent oxidation and deprotection steps (Rohilla, 2018).

Analytical and Spectroscopic Analysis

  • The study of the fragmentation behavior of lysergic acid and this compound using high-resolution mass spectrometry and metastable ion studies provides valuable insights into their structural differences. This research by Schmidt, Kraft, and Voigt (1978) offers critical understanding of the impact of the 9,10-double bond on these compounds (Schmidt, Kraft, & Voigt, 1978).

Pharmaceutical Synthesis

  • In pharmaceutical synthesis, this compound derivatives have been explored for their potential applications. Crider et al. (1981) synthesized 6-nor-9,10-dihydrolysergic acid methyl ester, evaluating its effects on stereotyped behavior in rats and its impact on blood pressure, highlighting its potential in medical research (Crider, Grubb, Bachmann, & Rawat, 1981).

Industrial-Scale Preparation

  • Časar and Mesar (2015) developed a new approach for the preparation of N-6-demethylated this compound methyl ester, a key precursor in the production of pharmaceuticals such as cabergoline and pergolide. This research demonstrates the scalability and efficiency of their method, relevant for industrial applications (Časar & Mesar, 2015).

Biosynthetic Studies

  • Fritzemeier and Kindl (1983) conducted biosynthetic studies involving 9,10-dihydrophenanthrenes, a class of compounds related to this compound, demonstrating the pathway from L-phenylalanine to these compounds. This research has implications for understanding the biosynthesis of complex organic molecules (Fritzemeier & Kindl, 1983).

Mechanism of Action

Target of Action

9,10-Dihydrolysergic acid primarily acts as a dopaminergic D2 receptor agonist . The D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in neurotransmission, influencing the release of dopamine, a neurotransmitter that is involved in the regulation of mood, reward, and motor control .

Mode of Action

As a dopaminergic D2 receptor agonist, this compound binds to D2 receptors, mimicking the action of dopamine. This binding triggers a series of biochemical reactions within the cell, leading to changes in the cell’s activity, shape, or gene expression . The compound also displays modest pharmacodynamic properties towards adrenergic and serotonergic receptors .

Biochemical Pathways

These pathways are involved in a variety of physiological functions, including motor control, reward, and the release of various hormones .

Pharmacokinetics

For instance, this compound has been found to display modest solubility in both organic solvents and water , which could influence its absorption and distribution in the body.

Result of Action

The primary result of this compound’s action is its influence on the dopaminergic system, particularly through its agonistic action on D2 receptors. This can lead to changes in mood, reward, and motor control . Additionally, it has been shown to lower blood pressure in rats by inhibiting the 5-HT2 receptors in the brain and increasing diastolic blood pressure in humans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . Furthermore, the presence of other substances in the body, such as other drugs or food, could potentially interact with this compound, affecting its action and efficacy.

Biochemical Analysis

Biochemical Properties

9,10-Dihydrolysergic acid plays a significant role in biochemical reactions, particularly in the synthesis of ergot alkaloids. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic transformation. The compound also interacts with dopaminergic and serotonergic receptors, influencing neurotransmitter pathways. These interactions are essential for its pharmacological effects, including its potential use in treating neurological disorders .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of dopaminergic and serotonergic receptors. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, impacting neuronal function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an agonist or antagonist at dopaminergic and serotonergic receptors, leading to the activation or inhibition of these receptors. This interaction results in changes in intracellular signaling cascades, enzyme activity, and gene expression. Additionally, this compound can inhibit or activate enzymes involved in its own metabolism, further influencing its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter pathways and improving neurological function. At high doses, this compound can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to other ergot alkaloids. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s pharmacological properties and its interaction with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by organic cation transporters, influencing its bioavailability and pharmacokinetics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-4,7,10,12,14,17H,5-6,8H2,1H3,(H,19,20)/t10-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSYPFBZQJNJE-MPKXVKKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5878-43-3
Record name (8β)-6-Methylergoline-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5878-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydrolysergic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-methylergoline-8β-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-DIHYDROLYSERGIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5L8OXT9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydrolysergic acid
Reactant of Route 2
9,10-Dihydrolysergic acid
Reactant of Route 3
9,10-Dihydrolysergic acid
Reactant of Route 4
9,10-Dihydrolysergic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
9,10-Dihydrolysergic acid
Reactant of Route 6
9,10-Dihydrolysergic acid
Customer
Q & A

Q1: What is the structural difference between lysergic acid and 9,10-dihydrolysergic acid, and how does this affect their fragmentation patterns in mass spectrometry?

A1: Lysergic acid and this compound differ by the presence of a double bond between positions 9 and 10 in the ergoline ring system of lysergic acid. This structural difference significantly influences their fragmentation patterns in mass spectrometry. [] A detailed analysis reveals distinct pathways influenced by the presence or absence of the 9,10-double bond.

Q2: this compound is a precursor to various ergoline derivatives. Can you describe a common synthetic modification and its impact on the compound's activity?

A2: A frequent modification is the demethylation at the N-6 position of this compound methyl ester. This process often involves 2,2,2-trichloroethyl chloroformate and can be catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). [, , ] This demethylated derivative serves as a crucial intermediate for synthesizing compounds like cabergoline and pergolide.

Q3: How does the N-6 alkyl chain length of this compound derivatives affect their interaction with serotonin receptors?

A3: Studies show that modifying the alkyl chain at the N-6 position of this compound derivatives significantly impacts their interaction with serotonin receptors. For instance, the 6-ethyl derivative (V) exhibits activity but significantly reduced potency compared to apomorphine in inducing stereotyped behavior in rats. [] Conversely, the 6-n-propyl derivative (VI) demonstrates a significant reduction in diastolic pressure in normotensive rats, suggesting an influence on vascular 5-HT2 receptors. [, ]

Q4: Are there any specific structural features of this compound derivatives that contribute to their antagonistic activity at 5-HT2 receptors?

A4: Research suggests that substitution at the 1-position of the tetracyclic ergoline ring system is crucial for the antagonistic activity of this compound derivatives at central 5-HT2 receptors. [] Specifically, compounds like 1-methyl-9,10-dihydrolysergic acid-bis(beta-acetoxyethyl)-amide (AWD 52-83) and 1-methyl-2-brom-9,10-dihydrolysergic acid-bis(beta-acetoxyethyl)-amide (AWD 52-336) demonstrate this relationship. [] These findings highlight the importance of specific structural motifs in determining the pharmacological profile of these derivatives.

Q5: Beyond acting as a precursor, does this compound itself exhibit any noteworthy pharmacological activities?

A5: While this compound is primarily recognized as a precursor to other ergoline derivatives, some studies indicate it may possess biological activity. For example, specific esters of this compound have been identified as potential serotonin antagonists, particularly targeting the 5-HT2 receptor subtype. [] This suggests potential therapeutic applications for treating conditions linked to excessive serotonin activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.